![molecular formula C18H19F3N2O4S B11143928 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid](/img/structure/B11143928.png)
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid
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Overview
Description
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid is a complex organic compound featuring a thiazole ring, a trifluoromethoxyphenyl group, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the hexanoic acid moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethoxyphenyl group and thiazole ring play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1), exhibit diverse biological activities.
Trifluoromethoxyphenyl Compounds: Other compounds containing the trifluoromethoxyphenyl group are known for their stability and unique chemical properties.
Uniqueness
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid stands out due to the combination of its structural elements, which confer unique reactivity and potential applications. The presence of both the thiazole ring and the trifluoromethoxyphenyl group in a single molecule provides a versatile platform for further functionalization and exploration in various scientific fields.
Biological Activity
6-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]hexanoic acid, also known as GW0742, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of GW0742, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
GW0742 is characterized by a complex structure that includes a thiazole ring and a trifluoromethoxy phenyl group. Its molecular formula is C21H22F4N2O3S, with a molecular weight of approximately 471.5 g/mol. The compound exhibits lipophilic properties due to the presence of fluorinated groups, which may influence its bioavailability and interaction with biological targets.
GW0742 primarily acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW0742 has been shown to lead to:
- Increased fatty acid oxidation : Enhancing the utilization of fatty acids as an energy source.
- Improved insulin sensitivity : Potentially beneficial for metabolic syndrome and type 2 diabetes management.
- Anti-inflammatory effects : Modulating inflammatory pathways that contribute to various chronic diseases.
1. Metabolic Effects
Research indicates that GW0742 can significantly improve metabolic parameters in animal models of obesity and diabetes. For instance, studies have demonstrated that treatment with GW0742 leads to:
- Reduction in body weight : Mice treated with GW0742 showed decreased body fat accumulation.
- Lowered plasma glucose levels : Indicating improved glycemic control.
2. Anti-Cancer Activity
GW0742 has also been investigated for its anti-cancer properties. In vitro studies have shown that GW0742 can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistically, GW0742 induces apoptosis (programmed cell death) through:
- Activation of pro-apoptotic pathways : Leading to increased expression of apoptotic markers.
- Inhibition of cell cycle progression : Preventing cancer cells from dividing and proliferating.
Case Studies
Several notable case studies highlight the biological activity of GW0742:
Study | Findings |
---|---|
Study on Obesity in Mice | Mice treated with GW0742 exhibited a significant reduction in body weight and improved glucose tolerance compared to controls. |
Breast Cancer Cell Line Study | GW0742 treatment resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with associated increases in apoptosis markers. |
Inflammation Model in Rats | Administration of GW0742 led to reduced levels of inflammatory cytokines in serum, suggesting its potential use in inflammatory diseases. |
Properties
Molecular Formula |
C18H19F3N2O4S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H19F3N2O4S/c1-11-15(16(26)22-10-4-2-3-5-14(24)25)28-17(23-11)12-6-8-13(9-7-12)27-18(19,20)21/h6-9H,2-5,10H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
WNTAZFMVNMNOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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